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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Lys(DEAC)-OH is a specialized amino acid derivative designed for the spatiotemporal

control of biological processes. It combines the standard Fmoc-protecting group for solid-phase

peptide synthesis (SPPS) with a photolabile "caging" group, 7-diethylaminocoumarin (DEAC),

on the lysine side chain. This "caged" lysine remains biologically inert until it is exposed to light

of a specific wavelength (typically in the violet-to-blue range), which cleaves the DEAC group

and rapidly releases the native lysine. This technology enables researchers to control the

function of peptides and proteins with high precision in living cells and organisms, offering a

powerful tool for studying dynamic cellular events.

The core utility of Fmoc-Lys(DEAC)-OH lies in its ability to introduce a light-sensitive switch

into a peptide or protein. By replacing a critical lysine residue with its DEAC-caged counterpart,

the protein's function—be it enzymatic activity, protein-protein interaction, or cellular localization

—can be turned off. Subsequent, focused illumination restores the native lysine and switches

the protein's function back on at a desired time and location. This method is particularly

valuable for dissecting complex signaling pathways, understanding protein function in

developmental biology, and developing photo-activated therapeutics.
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Spatiotemporal Control of Enzyme Activity: By incorporating DEAC-caged lysine into the

active site or an allosteric site of an enzyme, its catalytic function can be controlled by light.

This has been successfully applied to kinases, GTPases, and DNA helicases to study their

roles in signaling cascades.

Light-Activated Gene Editing: The activity of CRISPR/Cas9 systems can be regulated by

caging key lysine residues, preventing DNA binding and cleavage until light-activated. This

allows for precise, light-inducible gene editing in specific cells or tissues.

Controlling Protein-Nucleotide Interactions: Many enzymes that bind nucleotides like ATP or

GTP have a critical lysine in their binding pocket. Replacing this residue with a caged version

allows for optical control over these fundamental cellular processes.

Studying Developmental Biology: The ability to activate protein function in specific cells of a

developing organism, such as a zebrafish embryo, provides unprecedented insight into cell

signaling during embryogenesis.

Physicochemical and Photochemical Properties
The DEAC caging group offers advantageous properties for biological studies, including high

absorption in the visible light spectrum, which reduces cellular phototoxicity compared to UV-

activated cages, and fluorescence, which can aid in monitoring.
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Property Value Reference

Caging Group
7-diethylaminocoumarin

(DEAC)

Typical Absorption Maximum

(λmax)
~390 - 450 nm [1]

Typical Molar Extinction

Coefficient (ε)
~13,900 - 43,000 M⁻¹cm⁻¹ [1]

Typical Photolysis Wavelength ≥400 nm [1]

Typical Quantum Yield (Φu) ~0.12 - 0.78 [1][2]

Solubility

Soluble in organic solvents

(DMF, DMSO) for synthesis;

caged peptides are often

water-soluble.

Key Advantage

Activation with lower-energy

visible light minimizes

phototoxicity and allows for

deeper tissue penetration.

Diagrams and Workflows
Uncaging Mechanism of DEAC-Lysine
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Caption: Photo-activation of DEAC-caged lysine.

General Experimental Workflow
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Start: Identify critical Lys residue in Protein of Interest
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Uncaging of Lysine

Restoration of Protein Function

Analyze biological effect
(e.g., imaging, sequencing, etc.)

Click to download full resolution via product page

Caption: Workflow for using DEAC-caged lysine.
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Protocol 1: Site-Specific Incorporation of Fmoc-
Lys(DEAC)-OH via Solid-Phase Peptide Synthesis
(SPPS)
This protocol outlines the manual incorporation of a caged lysine into a peptide sequence using

standard Fmoc chemistry.

Materials:

Fmoc-Lys(DEAC)-OH

Rink Amide resin

Other required Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Piperidine

Dichloromethane (DCM)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

HPLC grade water and acetonitrile

Procedure:

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine

in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and

DCM.
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Amino Acid Coupling: For a standard amino acid, dissolve 4 equivalents of the Fmoc-amino

acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and add the mixture

to the resin. Agitate for 1-2 hours.

Caged Lysine Coupling: To couple Fmoc-Lys(DEAC)-OH, dissolve 2-3 equivalents in DMF.

Pre-activate with HBTU and DIPEA as in the previous step, then add to the resin. Allow the

coupling reaction to proceed for 2-4 hours. A longer coupling time may be necessary due to

the steric bulk of the DEAC group.

Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess

reagents.

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the

peptide sequence.

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in

step 2.

Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Cleave

the peptide from the resin and remove side-chain protecting groups using a cleavage

cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet,

and lyophilize. Purify the crude peptide using reverse-phase HPLC.

Characterization: Confirm the mass and purity of the final caged peptide using mass

spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Photo-uncaging of DEAC-Lysine in Cultured
Mammalian Cells
This protocol provides a general method for activating a DEAC-caged peptide or protein that

has been delivered into live cells.

Materials:

HEK293T cells (or other cell line of interest)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b3008574?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3008574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

Purified, sterile DEAC-caged peptide/protein

Cell delivery reagent (e.g., electroporation buffer, lipofection reagent, or cell-penetrating

peptide tag)

Phosphate-buffered saline (PBS)

Microscope equipped for live-cell imaging with a 405 nm laser source

Imaging dishes (e.g., glass-bottom)

Procedure:

Cell Culture: Plate HEK293T cells on glass-bottom imaging dishes and grow to 70-80%

confluency.

Delivery of Caged Protein: Deliver the DEAC-caged protein into the cells. The method will

depend on the protein; electroporation, lipofection-based transfection of an expression

plasmid, or direct loading using a cell-penetrating peptide are common methods. Incubate to

allow for protein expression or uptake.

Cell Preparation for Imaging: Gently wash the cells twice with warm PBS or imaging medium

(e.g., FluoroBrite DMEM).

Microscopy Setup: Place the dish on the microscope stage. Use a low-power laser to identify

the target cells or subcellular region of interest.

Photo-activation (Uncaging):

Define a Region of Interest (ROI) for illumination.

Expose the ROI to a 405 nm laser. The required laser power and duration will depend on

the specific DEAC derivative, the sensitivity of the biological system, and the microscope

setup. Start with low power and short exposure times (e.g., 100-500 ms) and optimize as

needed.
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A significant increase in fluorescence in the blue/green channel can often be observed as

the DEAC group is cleaved, which can serve as a confirmation of uncaging.[3]

Post-Uncaging Analysis: Immediately following photo-activation, acquire images or perform

electrophysiological recordings to measure the biological response. This could involve

monitoring changes in fluorescence of a reporter, cell morphology, or ion channel activity.

Controls: As a negative control, perform the same experiment on cells containing the caged

protein but without light stimulation to ensure the protein is inactive before illumination. A

positive control would involve cells expressing the native, uncaged version of the protein.

By providing a robust method for the light-inducible control of protein function, Fmoc-
Lys(DEAC)-OH and related reagents are invaluable assets for modern cellular and molecular

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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